molecular formula C9H21BO2 B11915663 Nonan-2-ylboronic acid

Nonan-2-ylboronic acid

Cat. No.: B11915663
M. Wt: 172.08 g/mol
InChI Key: XSUPVSGLEZGUSQ-UHFFFAOYSA-N
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Description

Nonan-2-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a nonane chain. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonan-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of nonan-2-ylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the oxidation of the boronic acid.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Nonan-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., palladium acetate, palladium chloride)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Oxidizing agents: (e.g., hydrogen peroxide, sodium periodate)

    Electrophiles: (e.g., alkyl halides, acyl chlorides)

Major Products Formed:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Alcohols and ketones: (from oxidation reactions)

    Substituted boronic acids: (from substitution reactions)

Comparison with Similar Compounds

Nonan-2-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid. While all boronic acids share similar reactivity, this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity in certain reactions . Similar compounds include:

  • Phenylboronic acid
  • Methylboronic acid
  • Butylboronic acid
  • Hexylboronic acid

These compounds differ in their alkyl or aryl substituents, which can affect their physical properties and reactivity in various chemical reactions .

Properties

Molecular Formula

C9H21BO2

Molecular Weight

172.08 g/mol

IUPAC Name

nonan-2-ylboronic acid

InChI

InChI=1S/C9H21BO2/c1-3-4-5-6-7-8-9(2)10(11)12/h9,11-12H,3-8H2,1-2H3

InChI Key

XSUPVSGLEZGUSQ-UHFFFAOYSA-N

Canonical SMILES

B(C(C)CCCCCCC)(O)O

Origin of Product

United States

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